![molecular formula C29H39N3O6 B1683342 Tyrostatin CAS No. 121024-51-9](/img/structure/B1683342.png)
Tyrostatin
Description
Tyrostatin is a potent inhibitor of tyrosinase enzymatic activity, one of the main enzymes involved in the pigmentation process . It has higher activity than arbutin, turmeric, and hydroquinone, and it does not have unwanted side effects . Tyrostatin safely reduces skin pigmentation and erythema by limiting both melanin production and skin reddening for an even skin complexion . It also has outstanding results already after 3 weeks in the reduction of the appearance of age spots and a lightening improvement in Asian skin .
Synthesis Analysis
Tyrostatin was discovered in a culture filtrate of an actinomycete . From taxonomical studies, the strain was identified and named Kitasatosporia sp. No. 55 . The inhibitor was extracted with ethylacetate, purified by Sephadex LH-20 and silica gel column chromatographies, and crystallized .
Molecular Structure Analysis
The crystal structure analysis of PSCP (Pseudomonas Serine-Carboxyl Proteinase) complexed with a fragment of Tyrostatin has been carried out . The structure of PSCP comprises a single compact domain with a diameter of approximately 55 A, consisting of a seven-stranded parallel beta-sheet flanked on both sides by a number of helices .
Chemical Reactions Analysis
The chemical structure of Tyrostatin is isovaleryl-tyrosyl-leucyl-tyrosinal . In addition, a pseudo-Tyrostatin with no leucine residue was synthesized and shown to also have inhibitory activity . Such activity requires the presence of the carboxyl-terminal aldehyde .
properties
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(3-methylbutanoylamino)propanoyl]amino]-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O6/c1-18(2)13-25(28(37)30-22(17-33)15-20-5-9-23(34)10-6-20)32-29(38)26(31-27(36)14-19(3)4)16-21-7-11-24(35)12-8-21/h5-12,17-19,22,25-26,34-35H,13-16H2,1-4H3,(H,30,37)(H,31,36)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNXEHQYIWGYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923641 | |
Record name | 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121024-51-9 | |
Record name | Tyrostatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121024519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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